

5-Chloronicotinic acid CAS number 22620-27-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloronicotinic acid

Cat. No.: B183958

[Get Quote](#)

An In-Depth Technical Guide to **5-Chloronicotinic Acid** (CAS 22620-27-5)

Introduction

5-Chloronicotinic acid, with the CAS registry number 22620-27-5, is a chlorinated derivative of nicotinic acid (Vitamin B3). It stands as a pivotal building block in modern organic synthesis, valued for its unique structural features that allow for versatile chemical modifications.^[1] This compound is a white to off-white crystalline solid and possesses both a basic pyridine ring and an acidic carboxylic acid group, lending it distinct reactivity characteristics.^[2] Its stability and capacity to participate in a wide array of chemical transformations, such as coupling reactions, make it an indispensable intermediate.^[1] Consequently, **5-Chloronicotinic acid** is extensively utilized by researchers and industry professionals in the synthesis of complex, biologically active molecules for pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]}

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. The properties of **5-Chloronicotinic acid** are well-documented, ensuring its reliable use in experimental settings.

Core Properties

The fundamental physical and chemical properties of **5-Chloronicotinic acid** are summarized below, providing essential data for handling, storage, and reaction planning.

Property	Value	Source(s)
CAS Number	22620-27-5	[1] [3] [4]
Molecular Formula	C ₆ H ₄ CINO ₂	[1] [3] [4]
Molecular Weight	157.55 g/mol	[1] [3] [4]
IUPAC Name	5-chloropyridine-3-carboxylic acid	[3]
Synonyms	5-Chloro-3-pyridinecarboxylic acid	[1]
Appearance	White to almost white powder or crystal	[1]
Melting Point	168 - 172 °C	[1]
Purity	≥ 95% (GC)	[1]
Storage	Store at room temperature in a dry, cool, well-ventilated place	[1] [5]

Structural Visualization

The structural arrangement of atoms dictates the molecule's reactivity and function.

Caption: Chemical structure of **5-Chloronicotinic acid**.

Spectroscopic Data for Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of **5-Chloronicotinic acid**.

- ¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum provides distinct signals for the aromatic protons and the carboxylic acid proton. A reported spectrum shows peaks at δ 8.30 (1H, dd, J = 3, 3 Hz), 8.88 (1H, d, J = 3 Hz), 9.01 (1H, d, J = 3 Hz), and a broad singlet for the acidic proton at 13.8 (1H, br s).[\[4\]](#)

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key absorptions for **5-Chloronicotinic acid** include a strong C=O stretching band for the carboxylic acid (typically 1695-1725 cm^{-1}), a broad O-H stretch from the carboxylic acid (2500-3300 cm^{-1}), and characteristic peaks for the aromatic ring and the C-Cl bond.[3][6]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The analysis would show a molecular ion peak corresponding to the compound's mass (157.55 Da), helping to confirm its molecular formula.[7]

Synthesis and Chemical Reactivity

The utility of **5-Chloronicotinic acid** stems from its accessible synthesis routes and the versatile reactivity of its functional groups.

Synthetic Protocols

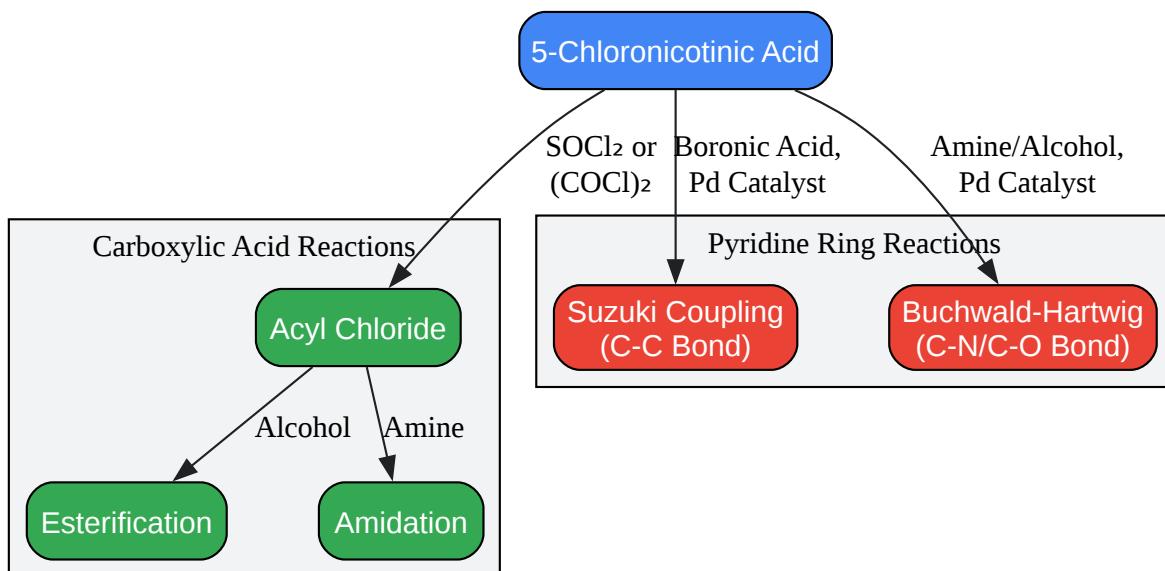
Two primary methods are commonly employed for the laboratory-scale synthesis of **5-Chloronicotinic acid**. The choice of method often depends on the availability of starting materials and desired scale.

Protocol 1: Hydrolysis of 5-Chloronicotinate This method involves the basic hydrolysis of the corresponding ethyl ester, a straightforward and high-yielding approach.[4]

Step-by-Step Methodology:

- To 10.5 g of 5-chloronicotinate (ethyl 5-chloronicotinate), add 84.9 mL of 1N sodium hydroxide (NaOH) aqueous solution at ambient temperature.
- Heat the reaction mixture to 60°C and stir for 1 hour to ensure complete hydrolysis.
- Cool the reaction mixture to room temperature and adjust the pH to 4-5 using hydrochloric acid (HCl). This protonates the carboxylate, causing the product to precipitate.
- Collect the resulting precipitate by filtration.
- Wash the solid with cold water and dry under vacuum to yield **5-Chloronicotinic acid** (reported yield: 6.9 g) as a colorless solid.[4]

Protocol 2: Halogen Exchange from 5-Bromonicotinic Acid This protocol leverages a halogen exchange reaction, converting a bromo-substituted precursor to the desired chloro-derivative via an acyl chloride intermediate.[2]


Step-by-Step Methodology:

- In a flask under an inert atmosphere, dissolve 262 mg of 5-bromonicotinic acid in 10 mL of anhydrous dichloromethane.
- Cool the solution in an ice-water bath.
- Add 3 drops of dry N,N-Dimethylformamide (DMF) to the solution, followed by the dropwise addition of 0.13 mL (1.5 mmol) of oxalyl chloride.
- Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
- Upon completion of the reaction (monitored by TLC), remove the solvent and excess reagent under reduced pressure to obtain the target **5-Chloronicotinic acid**.[2]

Core Reactivity

The chemical behavior of **5-Chloronicotinic acid** is governed by its two primary functional groups: the carboxylic acid and the chloro-substituted pyridine ring. This duality allows for selective transformations.[2]

- Carboxylic Acid Group: This group can be readily converted into other functionalities. For instance, treatment with thionyl chloride or oxalyl chloride transforms it into a highly reactive acyl chloride, which can then be used to form amides or esters.[2] It can also be reduced to a hydroxyl group.[2]
- Pyridine Ring: The chlorine atom on the pyridine ring is a key handle for introducing further complexity, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[1][8]

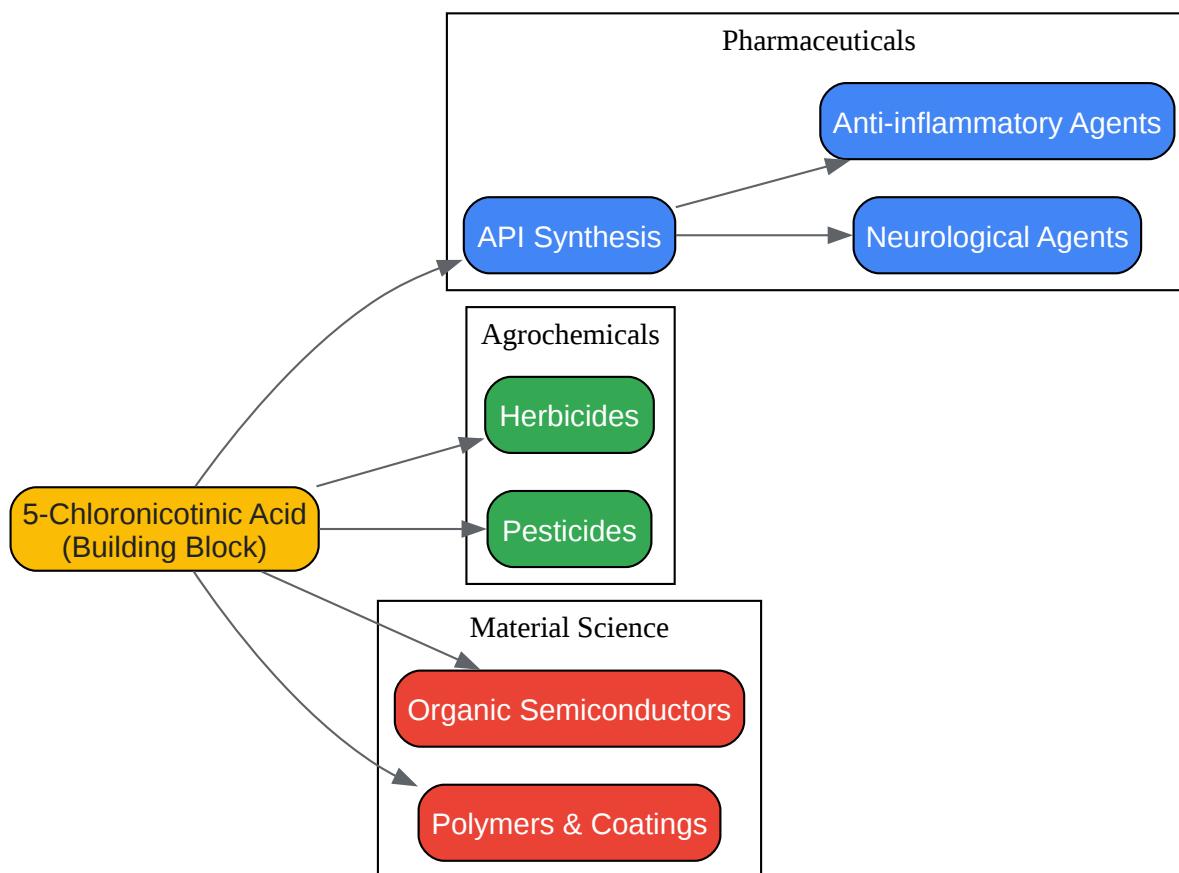
[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **5-Chloronicotinic acid**.

Applications in Scientific Research and Development

The versatile reactivity of **5-Chloronicotinic acid** makes it a high-value intermediate across several scientific disciplines.

Pharmaceutical and Medicinal Chemistry


In drug discovery, **5-Chloronicotinic acid** serves as a fundamental scaffold for synthesizing Active Pharmaceutical Ingredients (APIs).^[9] Its structure is a component of molecules developed to treat a range of conditions, including neurological disorders and inflammatory diseases.^[1] The presence of the chlorine atom can enhance the pharmacological properties of a drug candidate, such as metabolic stability or binding affinity, a strategy widely used in medicinal chemistry.^{[10][11]}

Agrochemicals

The compound is used in the formulation of modern pesticides and herbicides.^[1] By incorporating the 5-chloropyridine moiety into larger molecules, developers can create agrochemicals with improved efficacy and targeted action for crop protection, contributing to enhanced agricultural productivity.^[1]

Material Science and Electronics

Beyond life sciences, **5-Chloronicotinic acid** is employed in the creation of advanced materials. Its unique chemical properties are leveraged to synthesize specialized polymers and coatings with enhanced durability and resistance.^[1] Furthermore, it is being explored in the development of organic semiconductors, which are critical components for next-generation flexible electronics and solar cells.^[1]

[Click to download full resolution via product page](#)

Caption: Application workflow from building block to final product.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. **5-Chloronicotinic acid** is classified with specific hazards that require appropriate precautions.

GHS Hazard Identification

According to the Globally Harmonized System (GHS), **5-Chloronicotinic acid** is associated with the following hazards:

- H315: Causes skin irritation.[3][12][13]
- H319: Causes serious eye irritation.[3][12][13]
- H335: May cause respiratory irritation.[3][12]

The corresponding signal word is Warning.[3][12][13]

Recommended Safety Protocols

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][12]
- Skin Protection: Wear protective gloves and impervious clothing to prevent skin contact.[5][12]
- Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][14]

Handling and Storage:

- Handling: Use only in a well-ventilated area.[5][12] Avoid breathing dust and prevent contact with skin and eyes.[5][12] Wash hands thoroughly after handling.[5][13]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][12]
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

First-Aid Measures:

- If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[5][13]
- In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][13]
- If Swallowed: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5][14]

References

- **5-Chloronicotinic acid** - Chem-Impex
- **5-Chloronicotinic acid** | C6H4ClNO2 | CID 247986 - PubChem
- What is the synthesis and application of **5-Chloronicotinic acid**? - FAQ - Guidechem
- **5-Chloronicotinic acid** synthesis - ChemicalBook
- **5-Chloronicotinic acid** - SAFETY D
- **5-Chloronicotinic acid** SDS, 22620-27-5 Safety D
- **5-Chloronicotinic acid** | 22620-27-5 - ChemicalBook
- **5-Chloronicotinic Acid** | 22620-27-5 | Tokyo Chemical Industry (India) Pvt. Ltd.
- **5-Chloronicotinic acid** | 22620-27-5 - Sigma-Aldrich
- **5-Chloronicotinic acid** | CAS 22620-27-5 | SCBT - Santa Cruz Biotechnology
- CAS No : 22620-27-5 | Product Name : **5-Chloronicotinic Acid** | Pharmaffili
- 22620-27-5 Cas No. | **5-Chloronicotinic acid** - Apollo Scientific
- SAFETY D
- SAFETY D
- CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
- SAFETY D
- **5-Chloronicotinic acid** | 22620-27-5 - ChemicalBook

- **5-Chloronicotinic Acid** 95.0+%, TCI America™ | Fisher Scientific
- Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry - Benchchem
- Synthesis of 6-chloronicotinic acid - PrepChem.com
- **5-Chloronicotinic acid** - Merck
- BASF Analytical Method D0004/1 - EPA
- The Significance of 2-Chloronicotinic Acid in Medicinal Chemistry and Beyond
- 5-Chloro-2-hydroxynicotinic acid | C6H4CINO3 | CID 162286 - PubChem
- Chem 117 Reference Spectra Spring 2011
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central
- Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography - USGS Public
- 350597-49-8 | Methyl 5-chloro-2-methylnicotin
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed
- Biomimetic Synthesis and Chemical Proteomics Reveal the Mechanism of Action and Functional Targets of Phloroglucinol Meroterpenoids - PubMed Central
- A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk - WUR eDepot
- Spectroscopy Data for Undergradu
- MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC - NIH
- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube
- Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure - PubMed

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]

- 3. 5-Chloronicotinic acid | C6H4CINO2 | CID 247986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloronicotinic acid synthesis - chemicalbook [[chemicalbook.com](https://www.chemicalbook.com)]
- 5. fishersci.com [[fishersci.com](https://www.fishersci.com)]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [[youtube.com](https://www.youtube.com)]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbino.com [nbino.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [[echemi.com](https://www.echemi.com)]
- 13. tcichemicals.com [[tcichemicals.com](https://www.tcichemicals.com)]
- 14. fishersci.com [[fishersci.com](https://www.fishersci.com)]
- To cite this document: BenchChem. [5-Chloronicotinic acid CAS number 22620-27-5]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183958#5-chloronicotinic-acid-cas-number-22620-27-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com